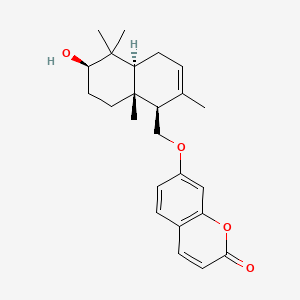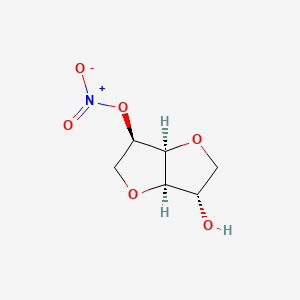
FIPI
科学研究应用
FIPI在科学研究中具有广泛的应用,包括:
作用机制
生化分析
Biochemical Properties
5-Fluoro-2-indolyl deschlorohalopemide plays a crucial role in biochemical reactions by inhibiting the activity of phospholipase D (PLD). PLD is an enzyme involved in the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA), a lipid second messenger that regulates various cellular processes. FIPI free base inhibits both PLD1 and PLD2 isoforms with IC50 values of approximately 25 nM and 20 nM, respectively . By inhibiting PLD, 5-Fluoro-2-indolyl deschlorohalopemide disrupts the regulation of the F-actin cytoskeleton, cell spreading, and chemotaxis . This compound also interacts with other biomolecules, such as epidermal growth factor receptor (EGFR) and phospholipase C-γ1 (PLC-γ1), affecting their signaling pathways .
Cellular Effects
5-Fluoro-2-indolyl deschlorohalopemide has significant effects on various types of cells and cellular processes. In human breast cancer cells, this compound free base potently blocks epidermal growth factor (EGF)-induced calcium signaling, which is crucial for cell migration . This inhibition of calcium release is achieved without markedly changing the expression levels or phosphorylation patterns of EGFR, HER2, AKT, MAPK p42/44, and PLC-γ1 . Additionally, 5-Fluoro-2-indolyl deschlorohalopemide affects the cellular lipidome and endosomal sorting towards the Golgi apparatus, altering endosome morphology and increasing endosomal tubulation and size .
Molecular Mechanism
The molecular mechanism of 5-Fluoro-2-indolyl deschlorohalopemide involves its selective inhibition of PLD1 and PLD2. By binding to these enzymes, this compound free base prevents the hydrolysis of phosphatidylcholine to phosphatidic acid, thereby disrupting downstream signaling pathways that rely on PA as a second messenger . This inhibition affects various cellular processes, including cytoskeletal reorganization, cell spreading, and chemotaxis . Additionally, 5-Fluoro-2-indolyl deschlorohalopemide’s interaction with EGFR and PLC-γ1 further modulates cell signaling pathways, impacting cell migration and other functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-indolyl deschlorohalopemide can change over time. Studies have shown that this compound free base remains stable under specific storage conditions, such as -20°C for up to three years in powder form and one year in solution . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to 5-Fluoro-2-indolyl deschlorohalopemide results in sustained inhibition of PLD activity and associated cellular processes .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-indolyl deschlorohalopemide vary with different dosages in animal models. At low concentrations, this compound free base effectively inhibits PLD activity without causing significant side effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular metabolism and overall health . Studies have demonstrated that the compound’s potency in vivo is greater than in vitro, with significant effects observed at nanomolar concentrations .
Metabolic Pathways
5-Fluoro-2-indolyl deschlorohalopemide is involved in metabolic pathways related to lipid signaling and metabolism. By inhibiting PLD, this compound free base disrupts the production of phosphatidic acid, affecting downstream signaling pathways that regulate various cellular processes . This inhibition can alter metabolic flux and metabolite levels, impacting cellular functions such as membrane transport, cytoskeletal organization, and cell migration .
Transport and Distribution
Within cells and tissues, 5-Fluoro-2-indolyl deschlorohalopemide is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound free base are crucial for its effectiveness in inhibiting PLD activity and modulating cellular processes .
Subcellular Localization
The subcellular localization of 5-Fluoro-2-indolyl deschlorohalopemide plays a significant role in its activity and function. This compound free base is primarily localized in the cytoplasm, where it interacts with PLD and other biomolecules involved in lipid signaling . This localization is essential for the compound’s ability to inhibit PLD activity and affect downstream signaling pathways . Additionally, targeting signals and post-translational modifications may direct 5-Fluoro-2-indolyl deschlorohalopemide to specific compartments or organelles, further influencing its function .
准备方法
合成路线和反应条件
5-氟-2-吲哚基脱氯卤倍他啶的合成涉及多个步骤,从市售起始原料开始。主要步骤包括:
吲哚核的形成: 吲哚核通过费歇尔吲哚合成法合成,其中苯肼在酸性条件下与醛或酮反应。
氟化: 然后用氟化试剂(如Selectfluor)对吲哚核进行亲电氟化。
脱氯卤倍他啶衍生化: 将氟化的吲哚与脱氯卤倍他啶进一步反应,形成最终化合物5-氟-2-吲哚基脱氯卤倍他啶.
工业生产方法
FIPI的工业生产遵循类似的合成路线,但经过优化以用于大规模生产。 这涉及使用连续流动反应器、自动化合成和纯化技术,以确保高产率和纯度 .
化学反应分析
反应类型
FIPI经历了几种类型的化学反应,包括:
氧化: this compound可以在特定条件下被氧化以形成各种氧化衍生物。
还原: 可以进行还原反应以修饰吲哚环上的官能团。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。
形成的主要产物
相似化合物的比较
FIPI在强烈抑制PLD1和PLD2方面是独一无二的。类似的化合物包括:
卤倍他啶: This compound的母体化合物,也抑制PLD,但效力较低.
VU0155069: 另一种PLD抑制剂,具有不同的结构特征和特异性.
ML395: 一种具有独特化学性质的选择性PLD2抑制剂.
属性
IUPAC Name |
5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHABRXRGDLASIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587488 | |
| Record name | 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939055-18-2 | |
| Record name | 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



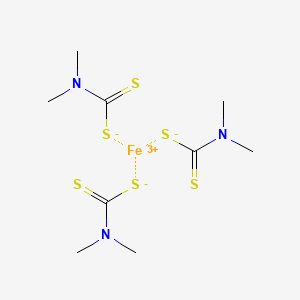
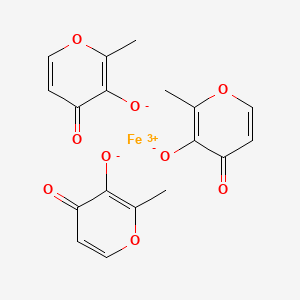
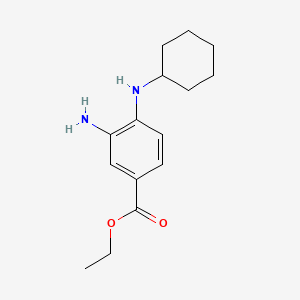
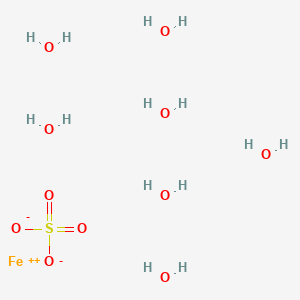

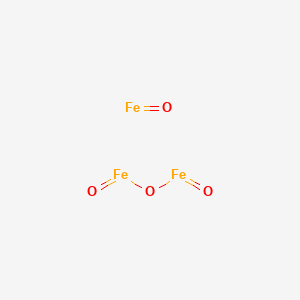



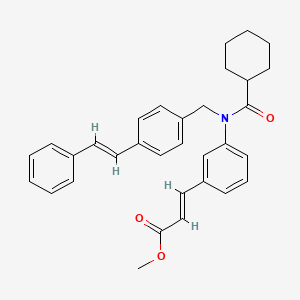
![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)
